molecular formula C21H41NO2 B3340721 Tetrabutylammonium glutaconaldehyde enolate CAS No. 85006-05-9

Tetrabutylammonium glutaconaldehyde enolate

Cat. No.: B3340721
CAS No.: 85006-05-9
M. Wt: 339.6 g/mol
InChI Key: RMNKCONQTSFEKC-BZGZIVBQSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tetrabutylammonium glutaconaldehyde enolate typically involves the reaction of glutaconaldehyde with tetrabutylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the enolate. The product is then purified to achieve a high level of purity, typically ≥97.0% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring the compound meets industrial standards for purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium glutaconaldehyde enolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may yield different aldehydes or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Tetrabutylammonium glutaconaldehyde enolate has several scientific research applications:

Mechanism of Action

The mechanism of action of tetrabutylammonium glutaconaldehyde enolate involves its interaction with molecular targets and pathways. The enolate form allows it to participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. This versatility makes it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutylammonium glutaconaldehyde enolate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its high purity and stability make it particularly valuable in both research and industrial settings .

Properties

IUPAC Name

(1E,3E)-5-oxopenta-1,3-dien-1-olate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C5H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-4-2-1-3-5-7/h5-16H2,1-4H3;1-6H/q+1;/p-1/b;3-1+,4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNKCONQTSFEKC-BZGZIVBQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=CC=O)C=C[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=C/C=O)\C=C\[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85006-05-9
Record name Tetrabutylammonio, salt with pentene-2-dial (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085006059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylammonio, salt with pentene-2-dial (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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